![molecular formula C11H9N3O B13685301 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline CAS No. 41493-63-4](/img/structure/B13685301.png)
7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety with a methoxy group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxyquinoline with hydrazine derivatives, followed by cyclization using oxidizing agents such as chloranil . The reaction is usually carried out in solvents like ethanol or xylene under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydrotriazoloquinoline derivatives.
Substitution: Halogenated triazoloquinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and survival . The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent signaling pathways .
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole-quinoline structure but lacks the methoxy group.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring instead of quinoline.
Uniqueness: 7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications .
Propiedades
Número CAS |
41493-63-4 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
7-methoxy-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3O/c1-15-9-3-4-10-8(6-9)2-5-11-13-12-7-14(10)11/h2-7H,1H3 |
Clave InChI |
YPWVAGZCIUPOBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N3C=NN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


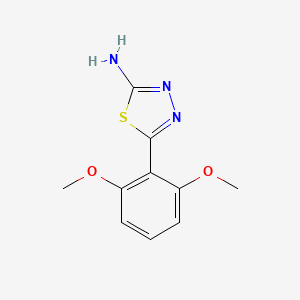

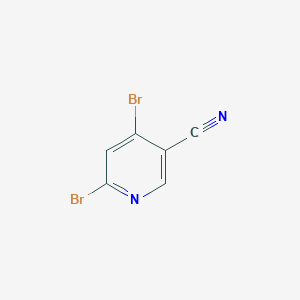
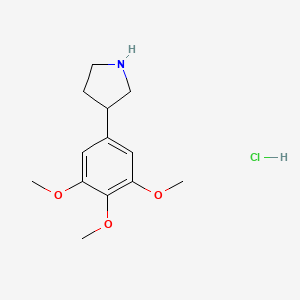
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
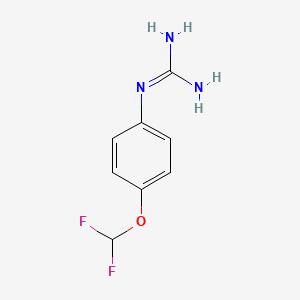
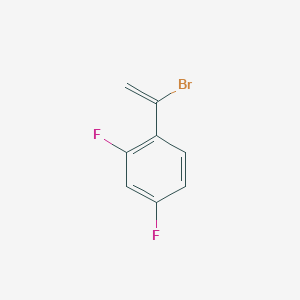


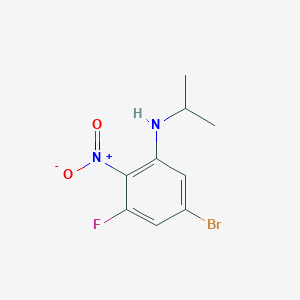
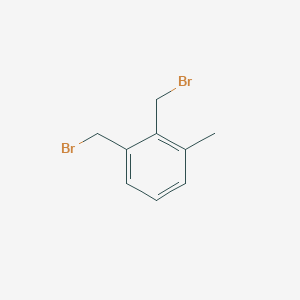
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)
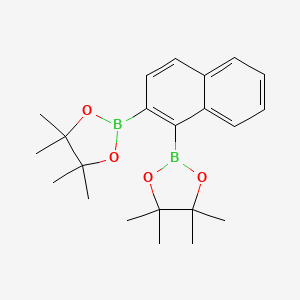
![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)
